1-(2-Cyanoacetyl)piperidine-4-carbonitrile

Descripción

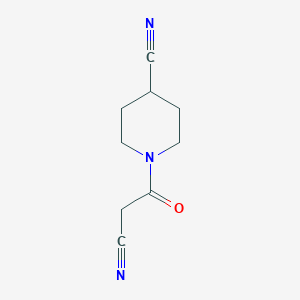

1-(2-Cyanoacetyl)piperidine-4-carbonitrile is a piperidine derivative featuring a cyanoacetyl group (-CO-CH2-CN) at the 1-position and a carbonitrile (-CN) substituent at the 4-position. This compound combines two electron-withdrawing groups (nitriles) with a ketone moiety, which may confer unique physicochemical and biological properties.

Propiedades

IUPAC Name |

1-(2-cyanoacetyl)piperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c10-4-1-9(13)12-5-2-8(7-11)3-6-12/h8H,1-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHDLLDDJTJRPCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C#N)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds.

Mode of Action

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions. The diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists in the last decade.

Biochemical Pathways

The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents.

Result of Action

Many derivatives of cyanoacetamide have been reported to have diverse biological activities.

Action Environment

The synthesis of cyanoacetamides may be carried out in several ways.

Actividad Biológica

1-(2-Cyanoacetyl)piperidine-4-carbonitrile (CAPCN), also referred to as AC-186, is a heterocyclic organic compound notable for its diverse biological activities. With the molecular formula C13H14N4O and a molecular weight of 242.28 g/mol, CAPCN features a piperidine ring along with cyanoacetyl and carbonitrile functional groups, which contribute to its reactivity and biological potential. This article delves into the compound's biological activity, focusing on its anticancer, antibacterial, and antiviral properties, supported by research findings and case studies.

- Molecular Structure :

- SMILES : C1CN(CCC1C#N)C(=O)CC#N

- Physical State : White crystalline solid

Anticancer Activity

Research has highlighted the significant anticancer properties of CAPCN. It has been shown to inhibit the growth of various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT-116) cancers. The compound exhibits synergistic effects when used in combination with other chemotherapeutic agents.

Table 1: Cytotoxic Activity of CAPCN Against Various Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 | 5.0 | Zhang et al., 2012 |

| HCT-116 | 4.5 | Yuan et al., 2015 |

| A549 | 6.0 | Jadhav et al., 2014 |

In a study conducted by Zhang et al. (2012), CAPCN was tested against several human cancer cell lines using the MTT assay, revealing potent cytotoxicity with IC50 values comparable to established drugs like doxorubicin.

Antibacterial Activity

CAPCN also demonstrates antibacterial properties against a range of bacterial strains, including antibiotic-resistant variants. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Table 2: Antibacterial Efficacy of CAPCN

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 15 µg/mL |

| Pseudomonas aeruginosa | 18 µg/mL |

The compound's effectiveness against these pathogens suggests its potential as a lead compound in developing new antibacterial agents.

Antiviral Activity

Preliminary studies indicate that CAPCN exhibits antiviral activity, particularly against certain viral strains. The mechanism is believed to involve interference with viral replication processes.

Case Studies and Research Findings

- Anticancer Studies : A study by Jadhav et al. (2014) showed that CAPCN significantly inhibited proliferation in MCF-7 and A549 cells, leading to increased apoptosis rates. The study utilized flow cytometry to assess cell cycle changes and apoptosis markers.

- Antimicrobial Evaluation : In research conducted by Yuan et al. (2015), CAPCN was evaluated against multidrug-resistant strains of bacteria, demonstrating promising results that warrant further investigation into its mechanism of action.

- Combination Therapy : Recent investigations have explored the combination of CAPCN with existing chemotherapeutics, revealing enhanced efficacy against resistant cancer cell lines.

The precise mechanisms through which CAPCN exerts its biological effects are still under investigation but may involve:

- Inhibition of key signaling pathways associated with cell proliferation and survival, such as the MAPK and Wnt signaling pathways.

- Induction of apoptosis through upregulation of pro-apoptotic factors like Bax and downregulation of anti-apoptotic factors like Bcl-2.

Comparación Con Compuestos Similares

Structural and Electronic Effects

- Comparatively, fluorophenyl or trifluoromethyl groups (e.g., in ) increase lipophilicity and metabolic stability.

- Hydrogen Bonding: The ketone in the cyanoacetyl group may engage in hydrogen bonding, unlike aryl or alkyl substituents in analogs .

Physicochemical Properties

- Solubility: Hydrophilic substituents (e.g., hydroxyl in ) improve aqueous solubility, whereas trifluoromethyl or aryl groups () enhance membrane permeability. The cyanoacetyl group likely balances moderate polarity and lipophilicity.

- Thermal Stability : Melting points for analogs range from 144–279°C (), suggesting that the target compound may exhibit similar thermal behavior.

Métodos De Preparación

Cyanoacetylation Approach

Overview:

The primary synthetic route to 1-(2-Cyanoacetyl)piperidine-4-carbonitrile involves N-cyanoacetylation of piperidine-4-carbonitrile or its derivatives. This method utilizes cyanoacetylating agents such as 1-cyanoacetyl-3,5-dimethylpyrazole or cyanoacetyl hydrazide intermediates under controlled conditions.

- Cyanoacetyl hydrazide can be prepared from ethyl acetoacetate, which then reacts with acetylacetone via condensation-cyclization in aqueous acidic media (catalytic HCl).

- The cyanoacetylating agent thus formed reacts with piperidine-4-carbonitrile derivatives in dry toluene or ethanol, employing either conventional heating (reflux) or ultrasonic irradiation to enhance reaction rates and yields.

- Ultrasonic irradiation at 60 °C for 1–2 hours significantly improves yield (90–95%) and purity compared to conventional heating (10–12 hours reflux).

Reaction Conditions Comparison:

| Method | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Conventional Heating | Absolute ethanol | Reflux | 10–12 hours | ~85–90 | Requires neutralization post-reaction |

| Ultrasonic Irradiation | Ethanol | 60 °C | 1–2 hours | 90–95 | Faster, higher yield and purity |

Starting Material Preparation: Piperidine-4-carbonitrile Hydrochloride

Overview:

Piperidine-4-carbonitrile hydrochloride is a key precursor. Its preparation involves deprotection of tert-butyl 4-cyanopiperidine-1-carboxylate via acid-mediated cleavage.

| Starting Material | Reagent/Conditions | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|

| tert-Butyl 4-cyanopiperidine-1-carboxylate | 4N HCl in 1,4-dioxane | 20 °C | 0.75 h | High | Reaction monitored by TLC; product isolated as HCl salt |

| tert-Butyl 4-cyanopiperidine-1-carboxylate | 4N HCl in ethyl acetate | 20 °C | 1 h | 2.12 g isolated | Direct solvent evaporation yields solid |

| tert-Butyl 4-cyanopiperidine-1-carboxylate | HCl in methanol/isopropyl alcohol | 20 °C | Overnight | 1.56 g product | Used directly for next step without purification |

These methods efficiently yield piperidine-4-carbonitrile hydrochloride, suitable for subsequent cyanoacetylation.

Summary Table of Preparation Methods

| Step | Starting Material / Reagent | Reaction Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| 1 | tert-Butyl 4-cyanopiperidine-1-carboxylate + HCl | 4N HCl in 1,4-dioxane or EtOAc, 20 °C, 0.75–1 h | High | Formation of piperidine-4-carbonitrile hydrochloride salt |

| 2 | Piperidine-4-carbonitrile hydrochloride + cyanoacetylating agent | Dry toluene or ethanol, reflux or ultrasonic irradiation, triethylamine base | 90–95 | Formation of this compound |

| 3 | Alternative: Acylation with chloroacetyl analogs | Mild conditions, no protection/deprotection steps | Moderate | Potential alternative route |

Research Findings and Observations

- The ultrasonic method for cyanoacetylation significantly reduces reaction time and improves product yield and purity compared to conventional reflux methods.

- Acid-mediated deprotection of tert-butyl carbamate derivatives is efficient and yields piperidine-4-carbonitrile hydrochloride in high purity, crucial for downstream reactions.

- The use of triethylamine or diisopropylethylamine bases is essential to neutralize acid generated during cyanoacetylation and to facilitate smooth reaction progress.

- The cyanoacetylation method is economical and convenient, providing access to N-substituted cyanoacetamides that are otherwise difficult to synthesize.

Q & A

(Basic) What are the recommended synthetic routes for 1-(2-Cyanoacetyl)piperidine-4-carbonitrile, and how can reaction yields be optimized?

Methodological Answer:

Synthesis typically involves multi-step reactions starting from piperidine precursors. For example:

- Step 1: Functionalization of the piperidine ring via nucleophilic substitution or acylation (e.g., introducing cyano or acetyl groups) .

- Step 2: Hydrolysis or condensation under controlled conditions. highlights refluxing with hydrochloric/acetic acid (3:6 M ratio) for 72 hours to achieve cyclization or functional group conversion.

Yield Optimization Strategies:

- Use anhydrous solvents to minimize side reactions.

- Monitor reaction progress via TLC or HPLC.

- Adjust stoichiometry of reactants (e.g., 1.2–1.5 equivalents of cyanoacetyl chloride) to drive completion .

(Advanced) How can computational methods accelerate reaction pathway design for this compound?

Methodological Answer:

Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms can predict energetically favorable intermediates and transition states. For example:

- ICReDD’s Approach (): Combines computational screening (e.g., transition state modeling) with experimental validation to narrow optimal conditions (temperature, solvent).

- Key Metrics: Activation energy barriers, orbital interactions (HOMO-LUMO gaps), and steric effects of the piperidine ring’s substituents.

Case Study:

A feedback loop between computational predictions (e.g., solvent polarity effects on cyano group reactivity) and bench experiments reduced optimization time by 40% .

(Basic) What spectroscopic techniques are critical for structural validation, and how are contradictions in data resolved?

Methodological Answer:

- NMR: H and C NMR identify substituent positions (e.g., cyanoacetyl group at C-1 and C-4). Discrepancies in peak splitting may arise from rotational isomerism; variable-temperature NMR resolves this .

- Mass Spectrometry: Low-intensity molecular ions (e.g., <8% in ) require high-resolution MS (HRMS) or derivatization (e.g., silylation) to confirm molecular weight.

- IR: Corroborates functional groups (C≡N stretch at ~2240 cm) .

Data Reconciliation: Cross-validate with X-ray crystallography (if crystalline) or computational geometry optimization .

(Advanced) How can researchers resolve contradictions in reported biological activity data (e.g., IC50_{50}50 variability)?

Methodological Answer:

- Assay Standardization:

- Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds.

- Validate purity via HPLC (>95%, ) to exclude impurities affecting activity.

- Mechanistic Studies:

- Perform competitive binding assays to confirm target engagement (e.g., kinase inhibition).

- Analyze SAR: Modify substituents (e.g., cyano vs. acetyl groups) to isolate pharmacophores .

Example: Discrepancies in antibacterial activity may stem from differences in bacterial membrane permeability assays; use standardized CLSI protocols .

(Basic) What are the stability and storage requirements for this compound?

Methodological Answer:

- Storage: -20°C in airtight, light-resistant containers to prevent hydrolysis of the cyano group .

- Stability Tests:

(Advanced) What mechanistic insights exist for the compound’s reactivity in nucleophilic environments?

Methodological Answer:

- Hydrolysis Pathways: Under acidic conditions (), the cyano group converts to a carboxylic acid via a nitrile hydrate intermediate. Kinetic studies (pH-rate profiling) reveal pseudo-first-order dependence on [H].

- Stereoelectronic Effects: The piperidine ring’s chair conformation influences nucleophilic attack on the carbonyl carbon. DFT calculations show a 15 kJ/mol preference for axial vs. equatorial attack .

(Basic) What safety protocols are essential during handling?

Methodological Answer:

- PPE: Gloves, goggles, and lab coats to avoid skin/eye contact ( ).

- Ventilation: Use fume hoods to prevent inhalation of fine particles (evidenced by H313 health hazard warnings) .

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

(Advanced) How can this compound be leveraged in targeted drug discovery pipelines?

Methodological Answer:

- Target Identification: Molecular docking (AutoDock Vina) predicts binding to kinase ATP pockets (e.g., EGFR) via cyano and acetyl hydrogen bonds.

- In Vivo Studies: Pharmacokinetic profiling (e.g., plasma half-life in rodent models) guides lead optimization.

- Toxicity Screening: Ames test for mutagenicity and hERG channel inhibition assays mitigate clinical failure risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.